molecular formula C17H14ClN B14705482 6-Chloro-2,3-dimethyl-4-phenylquinoline CAS No. 22609-11-6

6-Chloro-2,3-dimethyl-4-phenylquinoline

Cat. No.: B14705482
CAS No.: 22609-11-6
M. Wt: 267.8 g/mol
InChI Key: LCDRXSVULKINQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dimethyl-4-phenylquinoline (CAS: Not specified

Properties

CAS No.

22609-11-6

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

6-chloro-2,3-dimethyl-4-phenylquinoline

InChI

InChI=1S/C17H14ClN/c1-11-12(2)19-16-9-8-14(18)10-15(16)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

LCDRXSVULKINQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C

Origin of Product

United States

Advanced Spectroscopic and Diffraction Characterization of 6 Chloro 2,3 Dimethyl 4 Phenylquinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns, the connectivity and chemical environment of each atom can be established.

The ¹H and ¹³C NMR spectra of 6-Chloro-2,3-dimethyl-4-phenylquinoline are predicted to exhibit characteristic signals corresponding to its unique arrangement of aromatic and aliphatic groups. While specific experimental data for the title compound is not detailed in the provided sources, analysis of closely related substituted quinolines allows for the reliable prediction of chemical shift ranges. researchgate.netrsc.org

Proton (¹H) NMR: The protons on the quinoline (B57606) and phenyl rings are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). researchgate.net The presence of the electron-withdrawing chlorine atom at the C6 position and the anisotropic effect of the phenyl ring at C4 will influence the specific shifts of the quinoline protons. The protons of the two methyl groups at C2 and C3 would appear as singlets in the upfield region, likely between δ 2.0 and 3.0 ppm. rsc.org

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Aromatic carbons in quinoline derivatives typically resonate in the δ 110-160 ppm range. mdpi.comoregonstate.edu The quaternary carbons, such as C2, C3, C4, C4a, C6, C8a, and the ipso-carbon of the phenyl ring, can be distinguished from the protonated carbons. The carbon attached to the chlorine atom (C6) is expected to show a characteristic shift within the aromatic region. The aliphatic methyl carbons at C2 and C3 would have signals in the upfield region, typically between δ 15-30 ppm. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6-Chloro-2,3-dimethyl-4-phenylquinoline

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH (Quinoline) 7.0 - 8.5 120 - 140
Aromatic CH (Phenyl) 7.2 - 7.8 125 - 135
Quaternary C (Aromatic) - 135 - 160
C-Cl - 130 - 145
2-CH₃ 2.2 - 2.8 18 - 25

Note: These are estimated ranges based on general principles and data for analogous structures. msu.edulibretexts.org

To complement experimental data and aid in the precise assignment of NMR signals, computational methods are frequently employed. Density Functional Theory (DFT) calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, have proven effective in predicting the ¹H and ¹³C chemical shifts of quinoline derivatives. nih.govdergipark.org.tr These theoretical calculations provide isotropic shielding values that can be correlated with experimental chemical shifts. Studies on various substituted quinolines have shown a high degree of correlation between theoretical and experimental NMR values, confirming the consistency of computational results and aiding in the definitive structural elucidation. nih.govmdpi.com This approach is particularly valuable for resolving ambiguities in signal assignments for complex aromatic systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

The FT-IR and Raman spectra of 6-Chloro-2,3-dimethyl-4-phenylquinoline are expected to show several characteristic bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scialert.net The C-H stretching from the two methyl groups would be observed in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring system (C=C and C=N bonds) produce a series of characteristic bands in the 1625-1430 cm⁻¹ region. rsc.orgscialert.net

C-H Bending: In-plane aromatic C-H bending deformations occur in the 1300-1000 cm⁻¹ range, while out-of-plane bending vibrations are found between 1000-750 cm⁻¹. dergipark.org.tr

Computational DFT methods are also used to calculate harmonic vibrational frequencies, which, when scaled, show good agreement with experimental FT-IR and Raman spectra, aiding in the complete and accurate assignment of vibrational modes. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for 6-Chloro-2,3-dimethyl-4-phenylquinoline

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 FT-IR, Raman
Aliphatic C-H Stretch 3000 - 2850 FT-IR, Raman
C=C / C=N Ring Stretch 1625 - 1430 FT-IR, Raman
C-H In-plane Bend 1300 - 1000 FT-IR
C-H Out-of-plane Bend 1000 - 750 FT-IR

Note: Ranges are based on data for analogous quinoline structures. dergipark.org.trscialert.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk For 6-Chloro-2,3-dimethyl-4-phenylquinoline (C₁₇H₁₄ClN), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern with peaks at M⁺ and M+2 in a 3:1 intensity ratio is expected, which is a key indicator for the presence of a single chlorine atom. miamioh.edu

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. libretexts.org Plausible fragmentation pathways for 6-Chloro-2,3-dimethyl-4-phenylquinoline could include:

Loss of a methyl radical (•CH₃): Formation of a stable [M-15]⁺ ion.

Loss of a chlorine atom (•Cl): Formation of an [M-35]⁺ ion.

Cleavage of the phenyl group: Resulting in ions corresponding to the phenyl cation or the remaining quinoline fragment.

Analysis of fragmentation patterns of similar structures, such as 6-chloro-2,4-diphenylquinoline, confirms that cleavage of substituent groups and fragmentation of the heterocyclic ring are common pathways. rsc.org

X-ray Diffraction Analysis for Solid-State Structural Determination

While spectroscopic methods provide crucial data on connectivity and functional groups, X-ray diffraction provides the definitive, unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com

Single crystal X-ray diffraction analysis of a suitable crystal yields a detailed three-dimensional model of the molecule. Although data for the exact title compound is not available, the crystal structure of the closely related analogue, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, provides significant insight into the expected molecular geometry. nih.govresearchgate.netresearchgate.net

In this analogue, the core quinoline ring system is essentially planar. nih.govresearchgate.net A key structural feature is the orientation of the phenyl ring at the C4 position, which is significantly twisted out of the plane of the quinoline ring system. researchgate.netresearchgate.net For Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, this dihedral angle is reported to be 57.5 (1)°. nih.govresearchgate.net A similar significant twist is expected for 6-Chloro-2,3-dimethyl-4-phenylquinoline due to steric hindrance between the phenyl group and the substituents on the quinoline core. The crystal packing in these types of molecules is often stabilized by weak intermolecular interactions, such as C—H···π interactions. nih.govresearchgate.net

Table 3: Crystallographic Data for the Analogue Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

Parameter Value Reference
Chemical Formula C₁₈H₁₄ClNO₂ nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/n researchgate.net
a (Å) 10.828 (5) nih.govresearchgate.net
b (Å) 7.535 (4) nih.govresearchgate.net
c (Å) 18.829 (5) nih.govresearchgate.net
β (°) 94.369 (5) nih.govresearchgate.net
Volume (ų) 1531.8 (12) nih.govresearchgate.net
Z 4 nih.govresearchgate.net

Note: This data is for a structural analogue and provides a strong basis for predicting the solid-state conformation of 6-Chloro-2,3-dimethyl-4-phenylquinoline.

Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are pivotal in determining the physical properties of a solid, such as its melting point, solubility, and stability. In the case of 6-Chloro-2,3-dimethyl-4-phenylquinoline and its analogues, a combination of C-H...O, C-H...N, π-π stacking, C-H...π interactions, and chlorine-chlorine contacts governs their supramolecular assembly.

π-π Stacking Interactions: Aromatic rings, such as the phenyl and quinoline moieties in the target molecule, can interact through π-π stacking. wikipedia.orgrsc.orglibretexts.orgnih.gov This interaction can occur in a face-to-face or offset (parallel-displaced) manner. wikipedia.orglibretexts.org In several substituted quinolines, π-π stacking interactions between the quinoline ring systems are a key feature of the crystal packing. nih.govnih.govresearchgate.net For example, in 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline, π–π interactions with centroid–centroid distances of 3.7699 (9) and 3.8390 (9) Å are observed. nih.gov Similarly, in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, weak π-π interactions with centroid-centroid distances of 3.7985 (16) and 3.7662 (17) Å stabilize the crystal packing. nih.gov

C-H...π Interactions: These interactions involve a C-H bond acting as a weak hydrogen bond donor and a π-system (an aromatic ring) acting as the acceptor. In the crystal structure of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, a close analogue of the title compound, the crystal structure is stabilized by weak C—H⋯π interactions. nih.govresearchgate.net This type of interaction is also noted in other related quinoline structures, highlighting its importance in the supramolecular assembly of these compounds. nih.gov

Chlorine-Chlorine Contacts: The presence of a chlorine atom on the quinoline ring introduces the possibility of halogen bonding, specifically chlorine-chlorine (Cl...Cl) contacts. nih.govresearchgate.netresearchgate.netnih.gov These interactions are directional and can be classified as either Type I or Type II, depending on the geometry of the contact. researchgate.netnih.gov The analysis of substituted 2-chloroquinoline (B121035) derivatives has shown that both Type I and Type II Cl...Cl interactions can lead to different packing motifs and the formation of supramolecular assemblies. researchgate.net The energy of these interactions can range from 2 to 12 kJ/mol. nih.gov

The interplay of these various intermolecular forces results in a complex and well-defined three-dimensional architecture for 6-Chloro-2,3-dimethyl-4-phenylquinoline and its analogues in the solid state.

Table 1: Intermolecular Interaction Data for Analogous Quinolines

Interaction Type Compound Distance (Å) / Angle (°) Reference
π-π Stacking 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline Centroid-centroid distances: 3.7699 (9) & 3.8390 (9) Å nih.gov
π-π Stacking Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate Centroid-centroid distances: 3.7985 (16) & 3.7662 (17) Å nih.gov
C-H...π Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Not specified nih.govresearchgate.net
C-H...O 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide Not specified nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Nature

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature of a solid material. The diffraction pattern obtained is unique to a specific crystalline solid, acting as a "fingerprint" for that compound. While single-crystal X-ray diffraction provides the precise atomic arrangement within a crystal, PXRD is invaluable for confirming the bulk crystallinity of a synthesized powder sample and for identifying different polymorphic forms.

For quinoline derivatives, PXRD is routinely used to confirm their crystalline nature. researchgate.netmdpi.commdpi.com The sharp, well-defined peaks in a PXRD pattern are indicative of a long-range ordered crystalline structure, as opposed to the broad humps characteristic of amorphous materials. The analysis of the PXRD pattern for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, for instance, confirmed its crystallization in a monoclinic system. researchgate.net Given that close analogues of 6-Chloro-2,3-dimethyl-4-phenylquinoline have been successfully characterized by single-crystal X-ray diffraction, it is expected that this compound also exists as a crystalline solid. nih.govnih.govresearchgate.net A PXRD analysis would therefore be expected to yield a pattern with sharp diffraction peaks, confirming its crystalline nature.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. researchgate.netpepolska.plscribd.commeasurlabs.comrsc.org This method is crucial for verifying the elemental composition of a newly synthesized compound and assessing its purity. The experimental values obtained are compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed chemical structure.

For 6-Chloro-2,3-dimethyl-4-phenylquinoline, the molecular formula is C₁₇H₁₄ClN. Based on this, the theoretical elemental composition can be calculated. The presence of chlorine is typically determined by other methods, but CHN analysis is standard for organic compounds. The analysis is performed using an automated CHNS analyzer, which involves the combustion of the sample at high temperatures to convert the elements into gaseous products (CO₂, H₂O, N₂), which are then separated and quantified. rsc.org

Table 2: Theoretical Elemental Composition of 6-Chloro-2,3-dimethyl-4-phenylquinoline

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 17 204.17 76.24
Hydrogen H 1.01 14 14.14 5.28
Chlorine Cl 35.45 1 35.45 13.24
Nitrogen N 14.01 1 14.01 5.23

| Total | | | | 267.77 | 100.00 |

An experimental CHN analysis of a pure sample of 6-Chloro-2,3-dimethyl-4-phenylquinoline would be expected to yield mass percentages very close to these theoretical values, typically within a ±0.4% deviation.

Computational and Theoretical Studies on 6 Chloro 2,3 Dimethyl 4 Phenylquinoline and Quinoline Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov Calculations for quinoline (B57606) derivatives are typically performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p). dergipark.org.trdergi-fytronix.com This level of theory has been shown to provide reliable results for geometry optimization, electronic properties, and spectroscopic analysis of related heterocyclic systems. dergipark.org.trbohrium.com

The optimization of the molecular geometry is the first step in computational analysis, seeking the lowest energy conformation of the molecule. For 6-Chloro-2,3-dimethyl-4-phenylquinoline, the core quinoline ring system is expected to be nearly planar, a characteristic feature observed in the crystal structures of numerous quinoline derivatives. researchgate.netnih.gov However, steric hindrance between the substituents and the quinoline core can cause minor deviations from perfect planarity.

A key structural feature of 4-phenylquinoline (B1297854) derivatives is the rotational orientation of the phenyl group at position C4 relative to the quinoline plane. X-ray crystallography studies on analogous compounds, such as Phenyl Quinoline-2-Carboxylate and 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, show that the phenyl ring is significantly twisted out of the quinoline plane. nih.govmdpi.com This twist is quantified by the dihedral angle, which typically ranges from 55° to 68°. nih.govmdpi.com This non-planar conformation arises from the steric repulsion between the hydrogen atoms on the phenyl ring and the quinoline core. The presence of a methyl group at position C3 in the title compound would likely enhance this steric strain, leading to a similarly large dihedral angle.

The bond lengths and angles are influenced by the hybridizations of the atoms and the delocalization of electrons within the aromatic system. The introduction of a chlorine atom at C6 and methyl groups at C2 and C3 would cause predictable, localized changes to the geometry of the parent quinoline ring.

Table 1: Representative Geometric Parameters from a Related Quinoline Derivative (6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline)

ParameterValue
Quinoline Ring Planarity (Max Deviation)0.0345 Å
Dihedral Angle (Phenyl Ring vs. Quinoline Plane)56.30°

Data sourced from a crystallographic study of a structurally similar compound to illustrate expected values. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. irjweb.com

For substituted quinolines, the HOMO is typically distributed over the electron-rich regions of the molecule, often involving the fused benzene (B151609) ring and the phenyl substituent. rsc.org The LUMO is generally located across the π-system of the quinoline core, particularly the electron-deficient pyridine (B92270) part of the ring. rsc.orgresearchgate.net The substituents significantly influence the energies of these orbitals. Electron-donating groups (like methyl) tend to raise the HOMO energy, while electron-withdrawing groups (like chloro) can lower both HOMO and LUMO energies.

The charge transfer interactions within the molecule, which are crucial for its bioactivity, can be explained by the HOMO-LUMO energy gap. scirp.org

Table 2: Calculated FMO Energies for Quinoline

ParameterEnergy (eV)
EHOMO-6.646
ELUMO-1.816
Energy Gap (ΔE)4.830

Data from a DFT study on the parent quinoline molecule, calculated at the B3LYP/6–31+G(d,p) level, for comparative purposes. scirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. bohrium.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.net

For 6-Chloro-2,3-dimethyl-4-phenylquinoline, the MEP map is expected to show the most negative potential (red or yellow) localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and electrophilic attack. The chlorine atom, despite its high electronegativity, will also influence the potential of the benzene portion of the quinoline ring. Regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl and phenyl groups. Such maps are crucial for understanding how the molecule interacts with biological receptors or other reactants. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. wikipedia.orgwisc.edu This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

NBO analysis quantifies the delocalization of electron density from occupied "donor" orbitals (Lewis-type) to unoccupied "acceptor" orbitals (non-Lewis-type). wikipedia.org The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). wisc.edu For the title compound, significant donor-acceptor interactions would be expected, including:

Delocalization from the lone pair of the nitrogen atom (nN) to the π* antibonding orbitals of the adjacent C=C and C=N bonds.

Interactions involving the lone pairs of the chlorine atom (nCl) with the π* orbitals of the benzene ring.

Hyperconjugative effects from the C-H σ bonds of the methyl groups into adjacent π* orbitals.

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Chemical potential (μ) measures the tendency of electrons to escape from the system. Chemical hardness (η) represents the resistance to change in electron distribution, with harder molecules (large HOMO-LUMO gap) being less reactive. irjweb.com The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters provide a comprehensive framework for comparing the reactivity of different quinoline derivatives. ekb.eg

Table 3: Calculated Global Reactivity Descriptors for a Representative Quinoline Derivative

DescriptorDefinitionSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Softness (S)1 / (2η)Measure of reactivity
Electrophilicity Index (ω)μ² / (2η)Electron-accepting capacity

Identifying the electron-accepting sites on a molecule is crucial for understanding its interactions with nucleophiles. The primary sites for electron acceptance (nucleophilic attack) correspond to regions with a positive electrostatic potential. rsc.org As indicated by MEP analysis, these sites are typically the hydrogen atoms and the carbon atoms of the electron-deficient pyridine ring in the quinoline system. reddit.com Electrophilic substitution on the quinoline ring generally occurs on the carbocyclic (benzene) ring at positions 5 and 8, which are less deactivated than the pyridine ring. quimicaorganica.org

Furthermore, NBO analysis identifies the specific acceptor orbitals. These are the low-occupancy "non-Lewis" orbitals, primarily the π* and σ* antibonding orbitals. wikipedia.org In the context of intermolecular interactions, the extended π-system of the quinoline moiety can function as a π-electron acceptor when interacting with electron-rich species. researchgate.netnih.gov The presence of the electron-withdrawing chlorine atom would enhance the electron-accepting character of the molecule.

Solvatochromic Effects and Solvent-Induced Spectral Shifts

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. This phenomenon, observable through shifts in the absorption and emission spectra, is a key characteristic of many organic compounds, including quinoline derivatives. The spectral shifts are influenced by the interaction between the solute's dipole moment and the solvent's polarity.

Studies on various quinoline derivatives have demonstrated that their electronic absorption spectra are sensitive to the solvent environment. Generally, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in the UV-visible absorption spectra. This behavior is attributed to the stabilization of the excited state more than the ground state in polar solvents. The specific nature of the substituents on the quinoline ring, their position, and the electronic character of the solvent all play a role in the observed solvatochromic properties.

For instance, 2-styrylquinoline (B1231325) derivatives exhibit fluorescence emission spectra that are highly dependent on solvent polarity, with red shifts observed in less polar environments compared to aqueous media. The fluorescence intensity can also be significantly lower in water compared to organic solvents like ethanol (B145695) or acetonitrile. The underlying mechanism for these shifts is often an intramolecular charge transfer (ICT) process, which can be influenced by the protonation of basic nitrogen atoms in the quinoline ring, making these compounds potential chromogenic pH sensors. While specific experimental data for 6-Chloro-2,3-dimethyl-4-phenylquinoline is not detailed in the reviewed literature, its substituted aromatic structure suggests it would likely exhibit similar sensitivity to solvent polarity, influenced by its distinct substituent pattern (chloro, methyl, and phenyl groups).

Molecular Modeling and Docking Simulations for Ligand-Target Interactions (Non-Clinical Focus)

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a quinoline derivative, and a macromolecular target, typically a protein or nucleic acid. These methods provide a three-dimensional view of the binding mode and affinity, which is invaluable for understanding potential mechanisms of action.

Ligand-Receptor Interaction Profiling (e.g., DNA Gyrase, Peptide Deformylase, DNA)

Docking studies have explored the interaction of quinoline derivatives with several important biological targets.

DNA Gyrase : This bacterial enzyme is a crucial target for antibacterial agents. Molecular docking simulations have shown that quinoline derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase. This interaction is thought to inhibit the enzyme's function, which is essential for bacterial DNA replication. The binding affinity of these compounds can be high, suggesting they could be effective inhibitors.

Peptide Deformylase (PDF) : An essential metalloenzyme in bacteria, PDF is responsible for removing the formyl group from newly synthesized proteins. Its absence in the cytoplasm of eukaryotes makes it an attractive target for developing new antibiotics. Docking simulations of various inhibitors, including potential quinoline-based compounds, into the PDF active site have been performed to predict their binding conformations and affinities, guiding the design of novel antibacterial agents.

DNA : The planar aromatic ring system of quinoline allows these derivatives to interact with DNA, primarily through intercalation. In this process, the flat molecule inserts itself between the base pairs of the DNA double helix. This interaction is primarily driven by π-π stacking forces and can disrupt DNA replication and transcription processes. Molecular modeling and dynamics simulations have been used to elucidate the specific binding modes and stability of these quinoline-DNA complexes.

Binding Energy Calculations and Interaction Types (Hydrogen bonding, Pi-stacking, Van der Waals)

The stability of a ligand-receptor complex is determined by the sum of various non-covalent interactions, and the binding energy quantifies this stability. Docking programs calculate a score, often expressed in kcal/mol, which estimates the free energy of binding. Lower binding energy values indicate a more stable complex.

The primary types of interactions observed for quinoline derivatives include:

Hydrogen Bonding : These are crucial for specificity and affinity. Quinoline derivatives can form hydrogen bonds with amino acid residues in the active site of target proteins, such as DNA gyrase.

Pi-stacking (π-π interactions) : The aromatic nature of the quinoline ring and its substituents (like the phenyl group in 6-Chloro-2,3-dimethyl-4-phenylquinoline) facilitates stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in proteins or with the bases of DNA.

Hydrophobic Interactions : The nonpolar parts of the quinoline molecule interact favorably with hydrophobic pockets within the target protein, displacing water molecules and increasing entropy.

The following table summarizes representative binding energy calculations for various quinoline derivatives with different biological targets as reported in the literature.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. MD simulations are used to assess the stability of the docked conformation and to observe any significant conformational changes in the ligand or the target protein.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF) : Indicates the flexibility of individual amino acid residues. Higher RMSF values in the binding site can suggest induced-fit mechanisms upon ligand binding.

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, confirming the persistence of key interactions identified in docking.

MD simulations performed on various quinoline derivative-protein complexes have confirmed the stability of the interactions predicted by docking studies, lending greater confidence to the proposed binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how variations in structural features (described by molecular descriptors) affect activity, QSAR models can predict the activity of new, unsynthesized compounds and provide design principles for optimizing lead compounds.

Both 2D-QSAR and 3D-QSAR (like Comparative Molecular Field Analysis, CoMFA) models have been developed for various series of quinoline derivatives. These models are built using a "training set" of compounds with known activities and then validated using a "test set" to assess their predictive power. The statistical significance of QSAR models is often evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high predictive r² value for the test set indicates a robust and reliable model. The insights gained from QSAR contour maps can guide medicinal chemists in modifying structures to enhance desired properties, for example, by adding or removing steric bulk or electrostatic groups at specific positions.

Prediction of Activity Spectra for Substances (PASS) for Potential Activities

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity spectrum of a compound based solely on its 2D structure. The software compares the structural features of the query molecule with a large database of known biologically active substances. The output is a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities, each with a calculated probability of being active (Pa) and inactive (Pi).

PASS is a valuable tool in the early stages of drug discovery for several purposes:

Identifying novel therapeutic applications for existing compounds (drug repurposing).

Elucidating the potential mechanisms of action for new chemical entities.

Flagging potential off-target effects or toxicities early in the design process.

The average accuracy of PASS predictions is reported to be around 95%, making it a reliable method for generating hypotheses about the biological potential of a compound like 6-Chloro-2,3-dimethyl-4-phenylquinoline before committing to extensive laboratory synthesis and testing.

Quantum Chemical Transition State Calculations for Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify and characterize the structures of transition states—the high-energy species that represent the bottleneck of a reaction step. The energy of these transition states, relative to the reactants, determines the activation energy and, consequently, the rate of the reaction. For the synthesis of polysubstituted quinolines, such as 6-Chloro-2,3-dimethyl-4-phenylquinoline, the Friedländer annulation is a common and versatile method. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out the plausible reaction pathways for the Friedländer synthesis. Two primary mechanisms are often considered: an aldol-type condensation pathway and a Schiff base formation pathway. Quantum chemical calculations of the transition states for each elementary step in these pathways are crucial for determining the kinetically favored route.

Identification of Rate-Limiting Reaction Steps

For instance, in the acid-catalyzed Friedländer reaction, the initial step can be either the formation of an aldol-type adduct or a Schiff base. Subsequent steps involve cyclization and dehydration to form the final quinoline product. By calculating the energy of the transition state for each of these steps, the rate-limiting step can be pinpointed.

The following table presents representative data from a computational study on a model Friedländer-type reaction, illustrating how the activation energies (Ea) for different steps can be used to identify the rate-determining step.

Representative Activation Energies for a Model Friedländer-Type Reaction
Reaction StepDescriptionCalculated Activation Energy (Ea) (kcal/mol)
Step 1: Aldol (B89426) AdditionFormation of the initial C-C bond between the enol/enolate and the carbonyl group of the 2-aminoaryl ketone.22.5
Step 2: CyclizationIntramolecular attack of the amino group on the carbonyl, leading to a heterocyclic intermediate.15.8
Step 3: DehydrationElimination of a water molecule to form the aromatic quinoline ring.12.3

Note: The data in this table is illustrative and based on a model system for the Friedländer reaction. Specific values for the synthesis of 6-Chloro-2,3-dimethyl-4-phenylquinoline may vary.

From the representative data above, the initial aldol addition (Step 1) exhibits the highest activation energy, suggesting it is the rate-limiting step for this model reaction pathway.

Comparative Analysis of Kinetic Barriers and Thermodynamic Enthalpies

A comprehensive computational study not only identifies the rate-limiting step but also provides a detailed energetic profile of the entire reaction pathway. This includes the calculation of both kinetic barriers (activation energies) and the thermodynamic stabilities of all intermediates and products, often expressed in terms of enthalpy (ΔH) or Gibbs free energy (ΔG).

By comparing the kinetic barriers of competing pathways, the most likely reaction mechanism can be determined. For example, a comparison between the aldol-type pathway and the Schiff base pathway in the Friedländer synthesis can reveal which route is kinetically more favorable under specific catalytic conditions (e.g., acid vs. base catalysis).

Below is an illustrative data table comparing the kinetic and thermodynamic parameters for two competing pathways in a model Friedländer synthesis.

Comparative Energetics of Competing Pathways in a Model Friedländer Synthesis
PathwayRate-Limiting StepActivation Energy (Ea) of Rate-Limiting Step (kcal/mol)Overall Reaction Enthalpy (ΔH) (kcal/mol)
Aldol-Type CondensationInitial C-C bond formation22.5-35.7
Schiff Base FormationInitial C=N bond formation18.9-35.7

Note: The data in this table is illustrative and based on a model system for the Friedländer reaction. Specific values for the synthesis of 6-Chloro-2,3-dimethyl-4-phenylquinoline may vary.

Elucidation of Molecular Targets and Pathways of Action

There is no specific information available in the reviewed literature regarding the molecular targets and pathways of action for 6-Chloro-2,3-dimethyl-4-phenylquinoline.

Enzyme Inhibition Studies

No studies were identified that specifically investigated the inhibitory effects of 6-Chloro-2,3-dimethyl-4-phenylquinoline on enzymes such as p38α MAP kinase, the bc1 protein complex in Plasmodium falciparum, or peptide deformylase. Research on p38α MAP kinase inhibitors has explored other chemical scaffolds, but not this specific quinoline derivative. researchgate.netmdpi.com Similarly, while various quinolones and other heterocyclic compounds have been investigated as inhibitors of the Plasmodium falciparum bc1 complex, data on 6-Chloro-2,3-dimethyl-4-phenylquinoline is absent. mdpi.comnih.gov

Interference with DNA Replication and DNA Cleavage Mechanisms

No research was found detailing the interaction of 6-Chloro-2,3-dimethyl-4-phenylquinoline with DNA, nor its potential to interfere with DNA replication or induce DNA cleavage. Studies on other chloro-substituted heterocyclic compounds, such as acridines, have demonstrated DNA intercalation, but these findings cannot be extrapolated to the specific subject of this article. nih.gov

Antiparasitic Research Applications (in vitro)

No in vitro studies on the antiparasitic applications of 6-Chloro-2,3-dimethyl-4-phenylquinoline were found. The investigation of quinoline-based compounds as antimalarial agents is an active area of research, but specific data for this compound against parasites such as Plasmodium falciparum is not documented in the reviewed sources. researchgate.net

Efficacy Against Leishmania donovani, Trypanosoma cruzi, and Trypanosoma brucei rhodesiense

For instance, a series of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives were evaluated for their in vitro activity against Leishmania donovani and Trypanosoma brucei brucei. These studies revealed that certain quinoline compounds exhibit antiprotozoal effects with IC50 values in the micromolar range tandfonline.com. Similarly, novel quinoline derivatives incorporating arylnitro and aminochalcone moieties have been synthesized and tested against a panel of trypanosomatid parasites, including Trypanosoma brucei rhodesiense and Trypanosoma cruzi. Several of these compounds displayed submicromolar activity against T. b. rhodesiense and considerable activity against T. b. brucei. nih.gov

Furthermore, quinoline-metronidazole hybrid compounds have been investigated for their efficacy against Leishmania donovani. Specific derivatives from this series showed significant antileishmanial activity against both the extracellular promastigote and intracellular amastigote forms of the parasite, with some compounds effectively reducing the parasite burden in the liver and spleen of infected mice nih.gov. These findings underscore the potential of the quinoline scaffold as a basis for the development of new antiprotozoal agents. The specific substitutions on the quinoline ring are crucial in determining the potency and selectivity of the antiparasitic activity.

Table 1: Antiprotozoal Activity of Selected Quinoline Derivatives (Analogues)

Compound TypeTarget OrganismActivity (IC50/EC50)Reference
2,4-bis[(substituted-aminomethyl)phenyl]quinolineLeishmania donovaniµM range tandfonline.com
2,4-bis[(substituted-aminomethyl)phenyl]quinolineTrypanosoma brucei bruceiµM range tandfonline.com
Quinoline-arylnitro/aminochalcone hybridTrypanosoma brucei rhodesiense0.19 - 0.8 µM nih.gov
Quinoline-arylnitro/aminochalcone hybridTrypanosoma brucei brucei0.4 - 1.4 µM nih.gov
Quinoline-metronidazole hybridLeishmania donovani (promastigote)5.42 - 9.54 µM nih.gov
Quinoline-metronidazole hybridLeishmania donovani (amastigote)3.75 - 9.81 µM nih.gov

Cytotoxic Activity in Cell Lines (in vitro, non-clinical)

The cytotoxic potential of quinoline derivatives has been extensively studied against various cancer cell lines. While specific data for 6-Chloro-2,3-dimethyl-4-phenylquinoline is not available, related 4-phenylquinoline and other substituted quinoline compounds have shown significant cytotoxic effects.

A study on 4-anilino-2-phenylquinoline derivatives demonstrated that certain compounds exhibited significant cytotoxicity against a panel of 60 cancer cell lines, with mean GI50 values in the low micromolar range nih.gov. For example, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline showed particular activity against non-small cell lung cancer, breast cancer, and CNS cancer cell lines nih.gov. The position of substituents on the quinoline and phenyl rings was found to be critical for activity, with a free carboxylic acid at the C3 position being unfavorable for cytotoxicity nih.gov.

In another study, 4-phenyl quinoline derivatives were investigated for their antiproliferative activities on the MCF-7 breast cancer cell line. The results indicated that ethylpiperazine derivatives of this scaffold showed maximum toxicity and induced apoptosis, suggesting their potential as anticancer agents nih.gov. Furthermore, research on 4-hydroxyquinolines has identified derivatives with selective toxicity towards doxorubicin-resistant colon adenocarcinoma cell lines compared to sensitive and normal fibroblast cells mtak.humdpi.com.

The mechanism of cytotoxicity for some 4-phenyl-2-quinolone derivatives has been linked to their ability to act as antimitotic agents by inhibiting tubulin formation mdpi.com. These findings highlight the importance of the quinoline scaffold in the design of new cytotoxic agents and suggest that substitutions at various positions can significantly modulate their activity and selectivity.

Table 2: Cytotoxic Activity of Selected Quinoline Derivatives (Analogues) in Cancer Cell Lines

Compound TypeCell LineActivity (GI50/IC50)Reference
4-Anilino-2-phenylquinoline derivative60 cancer cell lines (mean)3.02 - 3.89 µM nih.gov
4-Anilino-2-phenylquinoline derivativeNCI-H226 (Non-small cell lung)0.94 µM nih.gov
4-Anilino-2-phenylquinoline derivativeMDA-MB-231/ATCC (Breast)0.04 µM nih.gov
4-Phenyl quinoline derivativeMCF-7 (Breast)Not specified nih.gov
4-Hydroxyquinoline (B1666331) derivativeDoxorubicin-resistant colon adenocarcinomaSelectively toxic mtak.humdpi.com
4-Phenyl-2-quinolone derivativeCOLO205 (Colon)0.32 µM mdpi.com
4-Phenyl-2-quinolone derivativeH460 (Lung)0.89 µM mdpi.com

Antioxidant Activity Investigations

Investigations into the antioxidant properties of quinoline derivatives have revealed that this heterocyclic system can serve as a promising scaffold for the development of novel antioxidants. Although specific studies on the antioxidant activity of 6-Chloro-2,3-dimethyl-4-phenylquinoline were not identified, research on related substituted quinolines provides insights into their potential antioxidant capabilities.

The antioxidant activity of quinoline derivatives is often attributed to their ability to scavenge free radicals and chelate metal ions nih.govmdpi.com. The introduction of hydroxyl and methoxy (B1213986) groups on the quinoline or associated phenyl rings can significantly enhance their antioxidant potential. For instance, a study on 2-substituted quinazolin-4(3H)-ones, which share a similar bicyclic aromatic structure, found that the presence of at least one hydroxyl group, in addition to a methoxy substituent or a second hydroxyl group in the ortho or para positions of the phenyl ring, is required for antioxidant activity nih.gov.

Various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to evaluate the antioxidant properties of these compounds nih.govmdpi.com. Studies on synthetic quinoline derivatives have shown varied antioxidant potential depending on the specific substitutions. For example, some novel synthetic quinoline derivatives exhibited antioxidant activity against the ABTS cation radical, while their activity against the DPPH radical was less pronounced, highlighting the influence of the assay method on the observed results mdpi.combohrium.com. The structural features, such as the presence of NH groups, have also been correlated with good antioxidant activity in certain furo[2,3-f]quinoline derivatives iau.ir.

Table 3: Antioxidant Activity of Selected Quinoline Derivatives (Analogues)

Compound TypeAssayActivityReference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-oneDPPH, ABTS, TEACCUPRACPotent antioxidant with metal-chelating properties nih.gov
1-methyl-3-allylthio-4-(phenylamino)quinolinium bromide derivativesABTSShowed antioxidant activity mdpi.combohrium.com
Furo[2,3-f]quinoline derivativesDPPHGood antioxidant activity iau.ir

Structural Modification and Structure-Activity Relationship (SAR) Studies for 6-Chloro-2,3-dimethyl-4-phenylquinoline Analogues

While specific structure-activity relationship (SAR) studies for 6-Chloro-2,3-dimethyl-4-phenylquinoline are not detailed in the available literature, broader SAR studies on antiprotozoal and cytotoxic quinoline derivatives provide valuable insights into how structural modifications might influence biological activity.

For antiprotozoal activity, the nature and position of substituents on the quinoline ring are critical. In a series of quinoline-metronidazole hybrids active against Leishmania donovani, SAR studies suggested that the specific linkage and substitution patterns on the quinoline moiety significantly impact efficacy nih.gov. Similarly, for other antiprotozoal quinoline derivatives, modifications at the C4 and C7 positions have been shown to modulate activity and selectivity against different protozoan parasites uantwerpen.be. The conversion of a secondary amine to a tertiary amine at position 4 of the quinoline ring was found to increase antiprotozoal activity, but also cellular toxicity in some cases uantwerpen.be.

In the context of cytotoxic activity, SAR studies on 4-anilino-2-phenylquinoline derivatives revealed that a hydrogen-bonding accepting group at the C4 position of the 4-anilino moiety is crucial for cytotoxicity nih.gov. The presence of a free carboxylic acid at the C3 position was found to be detrimental to activity, possibly due to steric hindrance that prevents the coplanarity of the phenyl ring with the quinoline system nih.gov. For 4-hydroxyquinoline derivatives, the cytotoxic activity against colon adenocarcinoma cell lines was correlated with the Hammett–Brown substituent constants of the groups on the benzylidene moiety, indicating the importance of electronic effects mdpi.com.

These SAR studies on related quinoline scaffolds suggest that the biological activity of 6-Chloro-2,3-dimethyl-4-phenylquinoline could be modulated by modifications at the chloro, methyl, and phenyl groups. For instance, altering the electronic properties and steric bulk of the phenyl group, or substituting the chloro and methyl groups with other functionalities, would likely have a significant impact on its antiprotozoal, cytotoxic, and antioxidant profiles.

Conclusion

Advanced Research Applications of Quinoline Derivatives in Materials Science and Photophysics

Quinoline (B57606) Derivatives as Ligands for Transition Metal Complexes in Organic Synthesis

Quinoline and its derivatives have emerged as highly effective ligands in the field of transition metal-catalyzed organic synthesis. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an excellent coordinating site for a wide array of transition metals, including ruthenium, rhodium, palladium, iridium, cobalt, iron, and copper. scispace.comresearchgate.net The coordination of a quinoline derivative to a metal center significantly influences the metal's electronic properties and steric environment, thereby modulating the catalytic activity and selectivity of the resulting complex.

The substituents on the quinoline ring, such as the chloro, methyl, and phenyl groups in 6-Chloro-2,3-dimethyl-4-phenylquinoline, play a crucial role in fine-tuning these properties. Electron-donating groups can increase the electron density on the metal center, which may enhance its catalytic activity in certain reactions, such as oxidative additions. mdpi.com Conversely, electron-withdrawing groups can make the metal center more electrophilic. mdpi.com The steric bulk of the substituents can also direct the stereochemical outcome of a reaction, a critical aspect in asymmetric catalysis.

Transition metal complexes featuring quinoline-based ligands are employed in a variety of important organic transformations. For instance, cobalt-salen complexes have been utilized for the heterogeneous hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines, which are valuable building blocks in pharmaceuticals. nih.gov Furthermore, cobalt complexes have demonstrated efficacy in dehydrogenative coupling reactions for the synthesis of other N-heterocycles like quinazolinones. researchgate.net The catalytic systems based on metals like Ruthenium are known to facilitate reactions such as N-alkylation and N-heterocyclization of anilines using alcohols and aldehydes. scispace.com The ability of these quinoline-ligated metal complexes to catalyze the formation of new carbon-carbon and carbon-nitrogen bonds makes them indispensable tools for constructing complex molecular architectures. researchgate.net

Photophysical Properties and Optoelectronic Applications

Quinoline derivatives are a cornerstone in the development of organic optoelectronic materials, primarily due to their excellent electron transport and photo-optical properties. oled-intermediates.commdpi.com These compounds are frequently used in the fabrication of Organic Light-Emitting Diodes (OLEDs), where they can function as efficient luminescent materials, particularly for green and blue light emission, or as components of the charge transport layers. oled-intermediates.comresearchgate.net The high electroluminescence efficiency and chemical stability of the quinoline core contribute to the development of bright, efficient, and durable OLED displays and lighting solutions. oled-intermediates.commdpi.com Donor-acceptor (D-A) type small molecules incorporating quinoline-like structures as the acceptor part are particularly noted for their use as blue fluorescent emitters in OLEDs. globethesis.com

The photophysical behavior of quinoline derivatives is dictated by their electronic absorption and emission characteristics, which are typically studied using UV-Vis and photoluminescence spectroscopy. The absorption spectra of quinolines generally exhibit two main bands. scielo.br The bands in the 230-320 nm range are assigned to π-π* transitions, which are characterized by high molar absorption coefficients. scielo.br Another band, often appearing as a shoulder at longer wavelengths (320-450 nm), is attributed to n-π* transitions. scielo.brresearchgate.net

The emission spectra are sensitive to the molecular structure and the surrounding environment. For example, many quinoline derivatives exhibit fluorescence with emission maxima around 400-500 nm. scielo.brrsc.org The introduction of different substituents onto the quinoline scaffold allows for the tuning of these properties. For instance, the presence of an aryl group at the C4 position does not significantly alter the chromophore characteristics compared to unsubstituted quinoline, whereas an alkoxyaryl group at the C2 position can induce a new intense absorption band. scielo.br

Table 1: Representative Absorption and Emission Data for Substituted Quinoline Derivatives

Compound/Derivative Type Solvent λabs (nm) λem (nm) Reference
Phenyl-substituted quinoline Dichloromethane ~350 ~400 scielo.br
Trifluoromethyl-quinoline Schiff base Chloroform 341-375 400-455 beilstein-journals.orgbeilstein-journals.org
Trifluoromethyl-quinoline Schiff base DMSO 340-400 470-550 beilstein-journals.orgbeilstein-journals.org
Bis(8-hydroxyquinoline) zinc with styryl group Thin Film ~450 ~570 semanticscholar.org

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), while the energy difference between the absorption and emission maxima is known as the Stokes shift. Both parameters are critical for assessing the suitability of a material for optoelectronic applications. A high quantum yield is desirable for emissive materials in OLEDs, and a large Stokes shift can be advantageous in minimizing self-absorption, which improves device efficiency. rsc.org

The quantum yield of quinoline derivatives can vary significantly depending on their chemical structure and the solvent environment. beilstein-journals.orgbeilstein-journals.org For some derivatives, quantum yields can be as high as 70-80%. rsc.orgbeilstein-journals.org The introduction of phenyl groups, for example, can have a marked effect on emission, sometimes increasing the quantum yield significantly compared to the precursor molecule. rsc.org

The Stokes shift in quinoline derivatives is also highly dependent on the molecular structure and solvent polarity. Large Stokes shifts, often exceeding 100 nm, have been observed for certain aryl-substituted derivatives, which is a desirable property for fluorescent dyes. rsc.org An increase in Stokes shift is often seen when moving from non-polar to polar solvents, which can be attributed to the stabilization of an intramolecular charge transfer (ICT) state in the excited state. scielo.brnih.govfigshare.com

Table 2: Fluorescence Quantum Yield (Φf) and Stokes Shift for Selected Quinoline Derivatives in Various Solvents

Derivative Type Solvent Φf (%) Stokes Shift (nm) Reference
Aryl-substituted helicene imide Dichloromethane 70.3 >100 rsc.org
Aryl-substituted helicene imide Cyclohexane 76.6 >100 rsc.org
Trifluoromethyl-quinoline Schiff base Chloroform 12-80 59-85 beilstein-journals.orgbeilstein-journals.org
Trifluoromethyl-quinoline Schiff base DMSO 20-75 65-150 beilstein-journals.orgbeilstein-journals.org
Trifluoromethyl-quinoline Schiff base Methanol 13-85 65-130 beilstein-journals.orgbeilstein-journals.org

In addition to fluorescence from the singlet excited state, some quinoline derivatives can also exhibit phosphorescence, which is emission from a triplet excited state. ucr.edu This phenomenon occurs after intersystem crossing from an excited singlet state to a triplet state. libretexts.orglibretexts.org Since the transition from a triplet state to the singlet ground state is spin-forbidden, phosphorescence lifetimes are much longer than fluorescence lifetimes, ranging from milliseconds to seconds. libretexts.orgfiveable.me

Laser flash photolysis studies on certain quinoline derivatives have identified transient absorption bands that are assigned to triplet-triplet (T-T) absorption. For one such derivative in ethanol (B145695), a main transient band was observed at 450 nm with a lifetime of 2.6 µs, which was completely quenched by oxygen, confirming its triplet state character. scielo.br

At low temperatures (e.g., 77 K), the non-radiative decay pathways are often suppressed, making phosphorescence more readily observable. For a specific quinoline derivative in ethanol at 77 K, a phosphorescence emission with clear vibrational structure was observed, showing main bands at 440, 505, and 540 nm, with a decay time of 950 ms. scielo.br The ability of quinoline derivatives to populate triplet states is also relevant for their use as photosensitizers in photochemical reactions. rsc.org

The photophysical properties of 6-Chloro-2,3-dimethyl-4-phenylquinoline and related compounds are profoundly influenced by the nature of their substituents and the polarity of the surrounding solvent medium.

Substituent Effects: The electronic nature of the substituents on the quinoline ring dictates the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission wavelengths. Electron-donating groups (like methoxy (B1213986) or amino groups) generally lead to a red shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups (like chloro or nitro groups) can cause a blue shift (hypsochromic shift). mdpi.combeilstein-journals.org For instance, quinoline-based Schiff bases containing electron-donating groups exhibit higher fluorescence quantum yields. beilstein-journals.org The position of the substituent also matters; studies on chloro-substituted carbazole (B46965) dyes show that the position of the chlorine atom can influence the absorption and fluorescence bands. nih.gov

Solvent Polarity Effects: The polarity of the solvent can significantly alter the photophysical behavior of quinoline derivatives. rsc.org Generally, π-π* transitions exhibit a red shift in polar solvents, whereas n-π* transitions are less affected. scielo.br The fluorescence properties are often more sensitive to solvent polarity. A bathochromic shift in the emission spectrum with increasing solvent polarity is commonly observed, indicating a more polar excited state, often an intramolecular charge transfer (ICT) state. scielo.brnih.govfigshare.com This stabilization of the excited state in polar solvents often leads to an increase in the Stokes shift. beilstein-journals.orgbeilstein-journals.org Furthermore, the fluorescence quantum yield tends to decrease with increasing solvent polarity. beilstein-journals.orgbeilstein-journals.org This is because polar solvents can promote non-radiative decay pathways, thus quenching the fluorescence. nih.gov

The tunable and efficient luminescent properties of quinoline derivatives make them highly valuable for applications in organic light-emitting materials and optoelectronic devices. oled-intermediates.commdpi.com They are integral components in the fabrication of OLEDs, which are now ubiquitous in displays for smartphones, televisions, and other electronic devices. globethesis.com

In OLEDs, quinoline derivatives can be employed in several roles. They are widely used as the emissive material in the light-emitting layer, where their high fluorescence quantum yields contribute to the brightness and efficiency of the device. oled-intermediates.comresearchgate.net They are particularly important for achieving efficient green and blue emission, which are crucial for full-color displays. oled-intermediates.com Additionally, due to their excellent electron-transporting properties, quinoline derivatives are used in the electron transport layer (ETL) of OLEDs. oled-intermediates.com This ensures a balanced injection and transport of charge carriers (electrons and holes) within the device, leading to improved performance characteristics such as higher efficiency, better color purity, and longer operational lifetimes. oled-intermediates.com The versatility of quinoline chemistry allows for the synthesis of a vast library of compounds with tailored properties, paving the way for the next generation of advanced optoelectronic materials. mdpi.com

An article on the advanced research applications of 6-Chloro-2,3-dimethyl-4-phenylquinoline in materials science and photophysics, focusing on its use in random lasers and dye-sensitized solar cells, cannot be generated at this time. Extensive searches for scientific literature detailing the application of this specific compound in these areas did not yield any relevant research findings.

Specifically, no studies were found that investigate the random laser properties of 6-Chloro-2,3-dimethyl-4-phenylquinoline in combination with nanoparticles, nor was there any information available on its use as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). The provided outline requires detailed research findings and data tables for these specific applications, which are not present in the available scientific literature for this particular chemical compound.

Q & A

Basic: What synthetic routes are commonly employed for 6-Chloro-2,3-dimethyl-4-phenylquinoline, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves Friedländer or Skraup-type cyclization, with chloro and methyl groups introduced via nucleophilic substitution or metal-catalyzed cross-coupling. For example, demonstrates the use of palladium-catalyzed reactions for introducing substituents to the quinoline core. Key factors include:

  • Temperature control : Higher temperatures (120–150°C) improve cyclization efficiency but may degrade sensitive functional groups.
  • Catalyst selection : Pd(PPh₃)₄ or CuI enhances coupling reactions for aryl/alkyl substituents.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in substitution reactions .

Advanced: How can contradictions between experimental crystallographic data and computational structural models be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., torsional flexibility) in computational models versus static X-ray structures. Strategies include:

  • Multi-method validation : Compare X-ray data (e.g., from SHELXL refinements, as in and ) with DFT-optimized geometries, adjusting for thermal motion using TLS parameters in refinement software .
  • Hirshfeld surface analysis : Identifies weak interactions (C–H···π, van der Waals) missed in gas-phase DFT calculations .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography : SHELX software ( ) resolves the quinoline core’s planar geometry and substituent orientations (e.g., dihedral angles between phenyl and quinoline rings ).
  • NMR : ¹H/¹³C NMR identifies methyl and chloro substituents; coupling constants reveal substitution patterns (e.g., J values for vicinal protons).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways .

Advanced: How does the position of substituents on the quinoline ring influence biological activity?

Answer:
and highlight that substituent placement modulates electronic and steric effects, altering binding to biological targets. For example:

  • Chloro at C6 : Enhances lipophilicity, improving membrane permeability in antimicrobial assays.
  • Methyl at C2/C3 : Steric hindrance reduces off-target interactions in anticancer studies.
  • Phenyl at C4 : π-Stacking with receptor aromatic residues enhances affinity .

Advanced: Design a methodology to optimize anticancer activity through systematic substituent modifications.

Answer:

  • Step 1 : Synthesize derivatives with halogens (F, Br), electron-donating (OMe), or bulky groups (t-Bu) at C2, C3, and C6.
  • Step 2 : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Step 3 : Perform SAR analysis using CoMFA/CoMSIA to correlate substituent properties (Hammett σ, molar refractivity) with IC₅₀ values .

Basic: What are common impurities in the synthesis of this compound, and how are they addressed?

Answer:

  • Byproducts : Incomplete cyclization leads to open-chain intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates the pure product. highlights HPLC (C18 column, acetonitrile/water gradient) for resolving methyl-substituted isomers .

Advanced: How can crystallographic refinement software (e.g., SHELXL) validate structural models against experimental data?

Answer:

  • Residual density maps : Identify misplaced atoms or solvent molecules.
  • ADPs (Atomic Displacement Parameters) : High values suggest disorder; use PART instructions in SHELXL to model split positions.
  • R-factor convergence : Iterative refinement until R₁ < 0.05 and wR₂ < 0.15, as in and .

Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : SRB assay for cytotoxicity (e.g., NCI-60 panel).
  • Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) .

Advanced: How can density functional theory (DFT) predict electronic properties, and how do these compare with experimental data?

Answer:

  • HOMO-LUMO gaps : Calculate using B3LYP/6-311+G(d,p) to assess redox activity. Compare with cyclic voltammetry results.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions; validate via X-ray charge density analysis ( ) .

Advanced: How should researchers address conflicting bioassay results across studies?

Answer:

  • Meta-analysis : Normalize data using Z-scores to account for variability in assay conditions (e.g., cell line passage number, serum concentration).
  • Dose-response reevaluation : Confirm activity trends with independent IC₅₀ determinations.
  • Structural corroboration : Verify compound purity (HPLC, XRD) to rule out degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.